molecular formula C11H19NO2 B6234592 tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2173473-64-6

tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6234592
CAS No.: 2173473-64-6
M. Wt: 197.3
InChI Key:
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Description

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Substitution: The major products depend on the substituents introduced, resulting in various functionalized derivatives of the original compound.

Scientific Research Applications

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic framework. The nitrogen atom in the structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and stability, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate", "methyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate as a white solid" ] }

CAS No.

2173473-64-6

Molecular Formula

C11H19NO2

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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